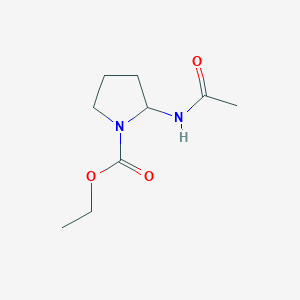

Ethyl 2-acetamidopyrrolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-acetamidopyrrolidine-1-carboxylate, commonly known as EAPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. EAPC is a cyclic amino acid derivative that possesses a unique structure, making it an attractive target for drug design and synthesis. In

Applications De Recherche Scientifique

EAPC has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anticancer, antiviral, and anti-inflammatory properties. EAPC has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. Additionally, EAPC has been found to have a high affinity for the sigma-1 receptor, which is involved in a variety of physiological processes, including pain perception, memory, and cognition.

Mécanisme D'action

The mechanism of action of EAPC is not fully understood, but it is believed to involve the modulation of sigma-1 receptor activity. The sigma-1 receptor is a chaperone protein that is involved in the regulation of intracellular calcium levels and the modulation of ion channels. EAPC has been shown to bind to the sigma-1 receptor with high affinity, leading to the modulation of its activity and downstream signaling pathways.

Effets Biochimiques Et Physiologiques

EAPC has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication. Additionally, EAPC has been shown to have neuroprotective effects, including the prevention of neuronal damage and the reduction of neuroinflammation. EAPC has also been found to have analgesic effects, potentially through its modulation of the sigma-1 receptor.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of EAPC is its unique structure, which makes it an attractive target for drug design and synthesis. Additionally, EAPC has been found to have a high affinity for the sigma-1 receptor, which is involved in a variety of physiological processes. However, one limitation of EAPC is its limited solubility in water, which can make it difficult to work with in certain experiments.

Orientations Futures

There are many potential future directions for research on EAPC. One area of interest is the development of EAPC-based drug delivery systems, which could be used to target specific tissues or organs. Additionally, further research is needed to fully understand the mechanism of action of EAPC and its downstream signaling pathways. Finally, there is potential for EAPC to be used as a therapeutic agent for a variety of diseases, including cancer, inflammation, and neurodegenerative disorders.

In conclusion, EAPC is a unique chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on EAPC could lead to the development of new therapeutic agents for a variety of diseases.

Méthodes De Synthèse

EAPC can be synthesized using a variety of methods, including the reaction of ethyl 2-bromoacetate with 2-pyrrolidinone followed by the reaction with sodium hydride and acetyl chloride. Another method involves the reaction of ethyl 2-bromoacetate with 2-pyrrolidinone followed by the reaction with sodium hydride and ethyl chloroformate. These methods have been optimized to yield high purity EAPC in good yields.

Propriétés

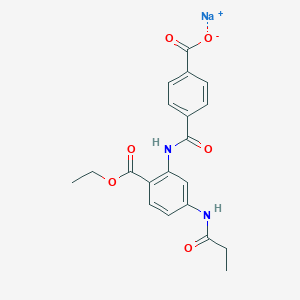

Numéro CAS |

121537-91-5 |

|---|---|

Nom du produit |

Ethyl 2-acetamidopyrrolidine-1-carboxylate |

Formule moléculaire |

C9H16N2O3 |

Poids moléculaire |

200.23 g/mol |

Nom IUPAC |

ethyl 2-acetamidopyrrolidine-1-carboxylate |

InChI |

InChI=1S/C9H16N2O3/c1-3-14-9(13)11-6-4-5-8(11)10-7(2)12/h8H,3-6H2,1-2H3,(H,10,12) |

Clé InChI |

AIPNQBXCZUJKGV-UHFFFAOYSA-N |

SMILES |

CCOC(=O)N1CCCC1NC(=O)C |

SMILES canonique |

CCOC(=O)N1CCCC1NC(=O)C |

Synonymes |

1-Pyrrolidinecarboxylicacid,2-(acetylamino)-,ethylester(9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Bromophenyl)(methyl)amino]propanoic acid](/img/structure/B44494.png)

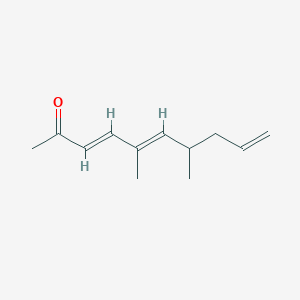

![(E)-3-[(E)-prop-1-enyl]hex-4-en-2-one](/img/structure/B44511.png)

![tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate](/img/structure/B44519.png)